3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile
Description
This compound is a thiazole-4-carbonitrile derivative featuring a 3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl group at position 3 and an (E)-configured ethenyl bridge linked to a 3-(trifluoromethyl)phenylamino moiety at position 3. Its molecular formula is C₂₀H₁₁ClF₆N₄S₂, with a molecular weight of 545.81 g/mol. The trifluoromethyl (CF₃) groups and chloro-substituted pyridine ring enhance its lipophilicity and metabolic stability, making it structurally analogous to agrochemicals like fluopyram and fluopicolide .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(E)-2-[3-(trifluoromethyl)anilino]ethenyl]-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H9ClF6N4S2/c20-14-7-11(19(24,25)26)9-29-17(14)31-16-13(8-27)15(32-30-16)4-5-28-12-3-1-2-10(6-12)18(21,22)23/h1-7,9,28H/b5-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMAOCOLVAILLM-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC=CC2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N/C=C/C2=C(C(=NS2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9ClF6N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Given its chemical structure, it is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions. These interactions may induce changes in the target’s function, but the specifics of these changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown. Based on its structure, the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, and the presence of other molecules that can interact with the compound. The specific environmental factors that influence the action of this compound are currently unknown.
Biological Activity
The compound 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(E)-2-{[3-(trifluoromethyl)phenyl]amino}ethenyl]-1,2-thiazole-4-carbonitrile has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular structure of the compound features a thiazole ring, a pyridine moiety with a trifluoromethyl group, and a carbonitrile functional group. The presence of these specific groups is believed to enhance the compound's biological activity through increased lipophilicity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H8ClF6N3S |
| Molecular Weight | 363.72 g/mol |
| Melting Point | 150 - 155 °C |
| Purity | ≥ 95% |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Cell Membrane Interaction : The trifluoromethyl group enhances the compound's ability to penetrate lipid membranes, facilitating access to intracellular targets.
- Enzyme Inhibition : The chloropyridine moiety may interact with enzymes or receptors, modulating their activity and leading to altered cellular functions.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, potentially through DNA damage or disruption of critical signaling cascades.
Anticancer Properties
Recent studies have demonstrated the compound's significant antiproliferative activity against various cancer cell lines. Notably, it has shown promising results in inhibiting the growth of pancreatic cancer cells.
Table: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Panc-1 | 0.051 |
| BxPC-3 | 0.066 |
| WI38 (normal) | 0.36 |
These findings indicate a selective toxicity towards cancer cells compared to normal fibroblast cells, suggesting potential for therapeutic application in oncology.
Case Studies
- Study on Pancreatic Cancer Cells : In vitro assays revealed that treatment with this compound resulted in significant reductions in cell viability in Panc-1 and BxPC-3 cell lines. The IC50 values obtained were notably low, indicating high potency against these malignancies.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound may induce apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluopicolide (2,6-Dichloro-N-[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Methyl]Benzamide)
- Molecular Formula : C₁₅H₁₀Cl₂F₃N₂O
- Molecular Weight : 393.16 g/mol
- Key Features : Contains a 3-chloro-5-(trifluoromethyl)pyridine group linked to a benzamide scaffold via a methyl bridge. Unlike the target compound, fluopicolide lacks a thiazole ring and ethenyl group but shares the trifluoromethylpyridine moiety, which is critical for binding to fungal tubulin .
- Application : Broad-spectrum fungicide against Oomycete pathogens.
2-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]Ethanamine
- Molecular Formula : C₈H₇ClF₃N₂
- Molecular Weight : 232.61 g/mol
- Key Features : Features a pyridine ring with ethanamine substitution. The absence of a thiazole or carbonitrile group limits its structural complexity compared to the target compound. Synthesized via acetonitrile intermediates and hydrogenation, as described in .
- Application : Intermediate in agrochemical synthesis.
3-Chloro-5-(Trifluoromethyl)Picolinic Acid (TPA)
- Molecular Formula: C₇H₃ClF₃NO₂
- Molecular Weight : 233.56 g/mol
- Key Features : A metabolite of fluopyram, formed via oxidative cleavage. Shares the 3-chloro-5-(trifluoromethyl)pyridine core with the target compound but lacks the thiazole-4-carbonitrile scaffold .
- Application : Degradation product in environmental and metabolic pathways.
Structural and Functional Data Table
Research Findings and Metabolic Considerations
- Metabolic Stability : The target compound’s trifluoromethyl groups and thiazole ring may resist oxidative degradation, unlike fluopyram, which undergoes rapid cleavage into TPA and TPAA (half-life ~5.7 days) .
- Synthetic Pathways: The sulfanyl group in the target compound could be synthesized via nucleophilic substitution, similar to 2-(3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethanol () .
- Regulatory Insights : Compounds with 3-chloro-5-(trifluoromethyl)pyridine motifs, like fluopicolide, have established tolerances in crops (e.g., 0.01–2.0 ppm) due to low fat solubility and environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
